(5-Chloro-2-nitrophenyl)hydrazine
Description
Context of Substituted Phenylhydrazines in Synthetic Methodologies
Substituted phenylhydrazines represent a critically important class of intermediates widely utilized in medicinal, agricultural, and dye chemistries. google.com Their synthetic versatility stems primarily from the reactivity of the hydrazine (B178648) group. A cornerstone reaction involving these compounds is their condensation with aldehydes and ketones to form phenylhydrazones. discoveryjournals.org These hydrazones are stable intermediates that can be isolated or used directly in subsequent transformations.
Perhaps the most celebrated application of substituted phenylhydrazines is the Fischer indole (B1671886) synthesis, a reaction discovered in 1883 that produces the indole aromatic heterocycle. wikipedia.orgnih.govchemicalbook.com This method involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgsharif.edu The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride, is crucial for the reaction's success. wikipedia.orgnih.govsharif.edu The substituents on the phenylhydrazine ring play a significant role in the direction and outcome of the cyclization, especially when using unsymmetrical ketones. nih.govsharif.edu
Beyond the synthesis of indoles, substituted phenylhydrazines are instrumental in creating other heterocyclic systems. They are key starting materials for producing pyrazolines and are used in the synthesis of benzothiazole (B30560) ligands. wisdomlib.org The general utility of this class of compounds is highlighted by their application in various coupling reactions to form N-arylhydrazines, further expanding their synthetic potential. wikipedia.org
| Reaction Type | Reactants | Product | Significance |
| Hydrazone Formation | Substituted Phenylhydrazine + Aldehyde/Ketone | Phenylhydrazone | Stable intermediate for further synthesis. discoveryjournals.orgbyjus.com |
| Fischer Indole Synthesis | Substituted Phenylhydrazine + Aldehyde/Ketone (with acid catalyst) | Indole | A fundamental and widely used method for synthesizing the indole core found in many natural products and pharmaceuticals. wikipedia.orgsharif.edubyjus.com |
| Pyrazoline Synthesis | Substituted Phenylhydrazine + Chalcones | Pyrazoline | Formation of five-membered heterocyclic compounds. wisdomlib.org |
| Coupling Reactions | Aryl Halides + Hydrazones (Palladium-catalyzed) | N-Arylhydrazone | Modern methods to expand the scope of accessible hydrazine derivatives. wikipedia.org |
Foundational Role of Hydrazine and its Derivatives in Chemical Transformations
The synthetic importance of (5-Chloro-2-nitrophenyl)hydrazine is fundamentally derived from the properties of hydrazine (N₂H₄) and its broader family of derivatives. Hydrazine is the simplest diamine, notable for the presence of a reactive N-N single bond. researchgate.net This feature makes it and its derivatives highly versatile reagents in a vast number of chemical transformations. benthamscience.com They can act as strong reducing agents, for instance, in the reduction of noble-metal catalysts, and also function as potent nucleophiles due to the presence of two active nitrogen atoms. researchgate.net
Hydrazine derivatives are indispensable starting materials for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, triazoles, and benzothiazines. wisdomlib.orgekb.eg The ability of the hydrazine moiety to react with various functional groups allows for the construction of diverse and complex molecular architectures. wisdomlib.org This versatility extends beyond laboratory synthesis into industrial applications, where hydrazine derivatives are used as precursors for polymers, foaming agents, antioxidants, and agricultural chemicals like fungicides and herbicides. researchgate.netbenthamscience.com The biotransformation of hydrazine derivatives is also a subject of study, as their metabolic pathways can lead to the formation of various reactive species. nih.gov
Properties of this compound
| Property | Value |
| CAS Number | 1966-16-1 bldpharm.com |
| Molecular Formula | C₆H₆ClN₃O₂ bldpharm.com |
| Molecular Weight | 187.58 g/mol bldpharm.com |
| Appearance | Crystalline solid or powder |
| Key Functional Groups | Hydrazine (-NHNH₂), Nitro (-NO₂), Chloro (-Cl) |
| Primary Reactivity | Intermediate for organic synthesis. Can undergo condensation with carbonyls, reduction of the nitro group, and substitution of the chlorine atom. |
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJAAWBBWCBSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 Nitrophenyl Hydrazine
Preparative Routes from Aromatic Precursors
The construction of the (5-Chloro-2-nitrophenyl)hydrazine molecule is typically accomplished by starting with substituted nitroanilines or dichloronitrobenzenes. These precursors already contain the essential nitro and chloro substituents on the benzene (B151609) ring, requiring the introduction or formation of the hydrazine (B178648) moiety.
Synthesis from 5-Chloro-2-nitroaniline and Related Amino Compounds
A primary and classical route to this compound begins with 5-Chloro-2-nitroaniline. This method involves a two-step sequence: diazotization of the amino group followed by reduction of the resulting diazonium salt.
The initial step is the conversion of the primary aromatic amine (5-Chloro-2-nitroaniline) into a diazonium salt. This is typically achieved by treating the aniline (B41778) derivative with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
Following its formation, the diazonium salt is not isolated but is immediately subjected to reduction to yield the target hydrazine. Various reducing agents can be employed for this transformation, with the selection influencing reaction conditions and outcomes. libretexts.orgdoubtnut.com Common and effective reducing agents include sodium sulfite (B76179) (Na₂SO₃), stannous chloride (SnCl₂), and zinc dust. libretexts.orgdoubtnut.comomanchem.com The reaction with sodium sulfite, often referred to as the Fischer phenylhydrazine (B124118) synthesis, is a widely recognized method. omanchem.com
Table 1: Comparison of Reducing Agents for Diazonium Salts
| Reducing Agent | Typical Conditions | Advantages |
|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Aqueous solution, controlled pH and temperature | Good yields, well-established method orgsyn.org |
| Stannous Chloride (SnCl₂) | Acidic medium (HCl) | Effective for a range of substrates doubtnut.com |
| Zinc Dust | Acidic medium | Strong reducing agent libretexts.org |
Formation from Dichloronitrobenzene Isomers (e.g., 1,2-Dichloro-4-nitrobenzene)
An alternative strategy for synthesizing this compound involves nucleophilic aromatic substitution (SNAr) on a dichloronitrobenzene precursor. The most logical starting material for this route is 1,4-Dichloro-2-nitrobenzene (B41259) . wikipedia.org
In this molecule, the nitro group acts as a strong electron-withdrawing group, which activates the benzene ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. quizlet.com 1,4-Dichloro-2-nitrobenzene has a chlorine atom at the position ortho to the nitro group (C1) and another at the position meta (C4).
When reacted with a nucleophile like hydrazine (H₂N-NH₂), the substitution will preferentially occur at the more activated ortho position. quizlet.com The lone pair of electrons on the hydrazine nitrogen attacks the carbon bearing the ortho chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion yields this compound.
This regioselectivity is a key principle in SNAr reactions. The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group when the attack is at the ortho or para position, providing significant stabilization. This stabilization is not possible if the attack occurs at the meta position. A similar reaction has been documented for the synthesis of an isomer, 1-(2-chloro-4-nitrophenyl)hydrazine, from 1,2-dichloro-4-nitrobenzene and hydrazine hydrate, confirming the viability of this pathway. prepchem.com
General Principles in Phenylhydrazine Synthesis
The preparation of this compound is an application of broader, well-established principles in the synthesis of phenylhydrazine derivatives.
Reactions Involving Aniline Derivatives and Nitrous Acid, Followed by Reduction
As detailed in section 2.1.1, the diazotization-reduction sequence is a cornerstone of phenylhydrazine synthesis. The process begins with the formation of a diazonium salt from an aniline derivative. libretexts.org The diazonium ion (Ar-N₂⁺) is a versatile intermediate in organic synthesis. For the preparation of hydrazines, it is crucial to use a mild reducing agent that can reduce the diazonium group without affecting other functionalities on the aromatic ring, such as the nitro group in this case.
The choice of reducing agent is critical. Strong reducing agents like zinc and hydrochloric acid, if used in excess, can lead to the complete reduction of the diazonium group and even the nitro group, potentially forming an aniline instead of a hydrazine. vedantu.com Therefore, reagents like sodium sulfite or stannous chloride are preferred as they offer a greater degree of control, selectively reducing the diazonium salt to the corresponding phenylhydrazine. doubtnut.comomanchem.com
Utilization of Phenyl Diazonium Salts with Hydrazine
Another, though less commonly cited, approach involves the reaction of a diazonium salt with hydrazine itself. In some synthetic procedures for related compounds, an azo-compound is formed by the coupling of a diazonium salt with another aromatic species, which is then subsequently reduced using hydrazine hydrate. google.com This suggests the potential for a direct reaction between the diazonium salt of a precursor and hydrazine to form the desired product, although the reduction method is generally more prevalent for preparing simple phenylhydrazines.
Green Chemistry Approaches in Hydrazine Compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including phenylhydrazines, to minimize environmental impact and improve safety and efficiency.
Several areas of innovation are relevant to the synthesis of this compound and its precursors:
Alternative Reagents: The traditional nitration of aromatic compounds often uses a mixture of nitric acid and sulfuric acid, which generates significant acidic waste. A greener alternative has been developed using nitrogen dioxide as the nitrating agent, which avoids the production of spent acid. google.com
Catalysis: The use of efficient and recyclable catalysts is a core principle of green chemistry. For reactions involving hydrazine derivatives, such as the synthesis of phenylhydrazones, heterogeneous nanostructured catalysts have been developed that can be easily recovered and reused multiple times with minimal loss of activity. researchgate.net
Process Engineering: Continuous flow synthesis is emerging as a superior alternative to traditional batch processing. For phenylhydrazine production, continuous flow reactors can integrate the diazotization, reduction, and salt formation steps into a single, efficient process. patsnap.com This approach can reduce reaction times, improve heat management and safety, and lower energy consumption. patsnap.com
Green Solvents: The search for environmentally benign solvents is a major focus of green chemistry. For reactions involving phenylhydrazines, such as the Fischer indole (B1671886) synthesis, alternative solvents like polyethylene (B3416737) glycol (PEG) have been successfully employed, replacing more hazardous traditional organic solvents. frontiersin.org
These approaches highlight a trend towards more sustainable and efficient manufacturing processes in chemical synthesis.
Based on a comprehensive search of scientific literature, there are no specific, detailed research findings or established protocols for the microwave-assisted synthesis of the compound this compound.
While microwave-assisted synthesis is a widely used technique for accelerating a variety of organic reactions, including the synthesis of other hydrazine derivatives and related nitrogen-containing compounds, a specific methodology for this compound has not been reported in the available literature.
Conventional methods for synthesizing related compounds, such as 5-chloro-2-nitroaniline, typically involve multi-step processes including nitration and amination reactions. However, the application of microwave irradiation to the direct synthesis of this compound from common precursors like 4-chloro-2-nitroaniline (B28928) or 1,4-dichloro-2-nitrobenzene is not documented.
Therefore, it is not possible to provide the requested article content, including data tables and detailed research findings, for the microwave-assisted synthesis of this specific compound.
Chemical Reactivity and Reaction Mechanisms
Fundamental Reactivity Patterns of Substituted Phenylhydrazines
The reactivity of substituted phenylhydrazines, such as (5-Chloro-2-nitrophenyl)hydrazine, is dictated by the electronic properties of the substituents on the phenyl ring. These groups can either donate or withdraw electron density, thereby influencing the nucleophilicity of the hydrazine (B178648) moiety and the susceptibility of the aromatic ring to substitution reactions.
Electrophilic Substitution Characteristics
Aromatic aldehydes and ketones undergo electrophilic substitution at the ring, where the carbonyl group typically acts as a deactivating and meta-directing group. ncert.nic.in In the case of substituted phenylhydrazines, the hydrazine group (-NHNH2) is an activating group and directs incoming electrophiles to the ortho and para positions. However, the presence of a strong electron-withdrawing nitro group (-NO2) deactivates the ring, making electrophilic substitution more difficult. The chloro group (-Cl) is also deactivating but can direct incoming groups to the ortho and para positions. The interplay of these substituents on this compound results in a complex reactivity pattern.
Nucleophilic Substitution Reactivity
Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted phenylhydrazines. researchgate.netthieme-connect.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group in this compound, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. nih.gov The chlorine atom in this compound can act as a leaving group and be substituted by various nucleophiles. This reactivity is fundamental to the synthesis of a diverse range of heterocyclic compounds. researchgate.net The reaction often proceeds through a two-stage addition-elimination mechanism involving a Meisenheimer intermediate. nih.govmasterorganicchemistry.com However, concerted nucleophilic aromatic substitution reactions have also been reported. nih.gov
Cycloaddition Reaction Potential
Substituted phenylhydrazines can participate in cycloaddition reactions. researchgate.net One of the most notable is the Fischer indole (B1671886) synthesis, where a phenylhydrazine (B124118) reacts with an aldehyde or ketone to form an indole. wikipedia.org Phenyl azide, a related compound, undergoes [3+2] cycloaddition reactions with various ethylenes. rsc.org The reactivity in these reactions is influenced by the electronic properties of both the phenylhydrazine and the other reactant. rsc.org For instance, microwave-assisted cycloaddition reactions have been shown to be highly efficient. frontiersin.org
Oxidative Transformations of Substituted Phenylhydrazines
The oxidation of substituted phenylhydrazines is a complex process that can be initiated by various oxidizing agents, including metal cations and oxyhemoglobin. nih.gov These reactions often involve multiple intermediate species. nih.gov
Kinetic Investigations of Oxidation Processes
Kinetic studies on the oxidation of phenylhydrazines have provided valuable insights into the reaction mechanisms. For example, the oxidation of various nitrophenylhydrazines with thallium(III) in an acid chloride medium has been investigated. niscpr.res.in The reaction kinetics are often followed by monitoring the disappearance of the oxidant over time. niscpr.res.in Such studies have revealed that the reactions can be autocatalytic and may involve the formation of complex intermediates. nih.gov The rate of oxidation can be influenced by factors such as the concentration of reactants, acidity, and the presence of other ions in the solution. niscpr.res.inscispace.com
Analysis of Substituent Effects on Reaction Rates (e.g., Polar Effects)
The nature and position of substituents on the phenyl ring have a significant impact on the rate of oxidation of phenylhydrazines. scispace.com Electron-withdrawing groups, like the nitro group, generally affect the reaction rate. niscpr.res.in For instance, in the thallium(III) oxidation of nitrophenylhydrazines, the order of reactivity was found to be 2,4-dinitrophenylhydrazine (B122626) > o-nitrophenylhydrazine > phenylhydrazine ≈ p-nitrophenylhydrazine. niscpr.res.in This indicates that a nitro group at the ortho position can facilitate the reaction, possibly through chelation with the metal ion, while a para-nitro group has the expected electron-withdrawing effect. niscpr.res.in The effect of substituents on the reaction rate is a clear indication that polar effects play a crucial role in these oxidative transformations. scispace.com
Below is a table summarizing the reactivity of different substituted phenylhydrazines in oxidation reactions:
| Phenylhydrazine Derivative | Relative Reactivity in Tl(III) Oxidation | Reference |
| 2,4-Dinitrophenylhydrazine | Highest | niscpr.res.in |
| o-Nitrophenylhydrazine | High | niscpr.res.in |
| Phenylhydrazine | Moderate | niscpr.res.in |
| p-Nitrophenylhydrazine | Moderate | niscpr.res.in |
This interactive table allows for a clear comparison of the substituent effects on the oxidation rates.
Derivatization and Heterocyclic Synthesis
Formation of Hydrazones
Hydrazones are a class of organic compounds formed by the reaction of a hydrazine (B178648) with an aldehyde or a ketone. wikipedia.org This condensation reaction is a fundamental transformation in organic chemistry, leading to the formation of a carbon-nitrogen double bond (C=N). numberanalytics.com
(5-Chloro-2-nitrophenyl)hydrazine readily undergoes condensation with a wide range of aldehydes and ketones to yield the corresponding (5-Chloro-2-nitrophenyl)hydrazones. wikipedia.org This reaction is a cornerstone of its synthetic utility. For instance, the reaction of this compound with various substituted benzaldehydes proceeds efficiently to produce the respective hydrazone derivatives.
A study on the condensation of p-nitrophenylhydrazine with dichloro benzaldehydes demonstrated good to excellent yields under both solvent-based and solvent-free conditions. discoveryjournals.org Similarly, the reaction with polymethoxy-substituted aromatic aldehydes has also been successfully carried out. chemrxiv.org While specific examples involving this compound are not extensively detailed in the provided search results, the general reactivity pattern of substituted phenylhydrazines suggests its analogous behavior. The reaction of 4-nitrophenyl hydrazine with 2,4-dichlorobenzaldehyde (B42875) and 3,5-dichlorobenzaldehyde (B167965) yielded the corresponding hydrazones in good yields. discoveryjournals.org
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |
|---|---|---|---|---|
| 4-Nitrophenylhydrazine | 2,4-Dichlorobenzaldehyde | (E)-1-(2,4-Dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | Solvent-free, room temperature, 2-5 min | 57.28% |
| 4-Nitrophenylhydrazine | 3,5-Dichlorobenzaldehyde | (E)-1-(3,5-Dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | Solvent-free, room temperature, 2-5 min | 32.69% |
| 4-Nitrophenylhydrazine | 3,4,5-Trimethoxybenzaldehyde | (E)-1-(4-Nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | Solvent-free, room temperature, 2-5 min | 30.51% |
| p-Nitrophenylhydrazine | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorobenzaldehyde p-nitrophenylhydrazone | Ethanol (B145695), glacial acetic acid (catalyst), room temperature | 68-72% |
| p-Nitrophenylhydrazine | 3,5-Dichlorobenzaldehyde | 3,5-Dichlorobenzaldehyde p-nitrophenylhydrazone | Ethanol, glacial acetic acid (catalyst), room temperature | 68-72% |
The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established mechanism involving nucleophilic addition followed by dehydration. numberanalytics.com The reaction is generally acid-catalyzed. numberanalytics.com
The key steps are:
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine. numberanalytics.comnumberanalytics.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom. This step is often facilitated by the solvent or a catalyst.
Dehydration: The intermediate then eliminates a molecule of water to form the stable hydrazone product with a carbon-nitrogen double bond. numberanalytics.comnumberanalytics.com The dehydration step is often the rate-determining step of the reaction, especially at neutral pH. acs.org
The rate and efficiency of hydrazone formation are significantly influenced by the reaction conditions, particularly the solvent and the presence of an acid catalyst.
Solvent Systems: The choice of solvent can impact reaction rates and yields. numberanalytics.com Protic solvents like ethanol are commonly used, often in combination with an acid catalyst. discoveryjournals.org Solvent-free, or mechanochemical, synthesis has emerged as a greener alternative, often leading to faster reaction times and high yields without the need for a catalyst. discoveryjournals.orgdiscoveryjournals.org Studies on the synthesis of dichloro p-nitrophenyl hydrazones have shown that while solvent-based methods can provide higher yields, solvent-free approaches are faster and more environmentally friendly. discoveryjournals.orgdiscoveryjournals.org The use of liquid-assisted grinding (LAG) with solvents like acetonitrile (B52724) can influence the stereoselectivity of the reaction. qub.ac.uk
Acid Catalysis: The reaction is typically catalyzed by acids. numberanalytics.com The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. numberanalytics.com Common acid catalysts include glacial acetic acid and mineral acids like HCl. numberanalytics.comdiscoveryjournals.org However, at very low pH, the hydrazine can be protonated, rendering it non-nucleophilic and slowing down the reaction. nih.gov The optimal pH for hydrazone formation is generally in the range of 4 to 6. numberanalytics.com Research has also identified organic catalysts, such as anthranilic acids and 2-(aminomethyl)benzimidazoles, that can significantly enhance the rate of hydrazone formation at neutral pH. acs.orgnih.gov
The formation of hydrazones can lead to stereoisomers, specifically E/Z isomers, around the C=N double bond. The stereochemical outcome can be influenced by reaction conditions such as temperature and the solvent system. For example, in the synthesis of N-acylhydrazones via twin-screw extrusion, higher temperatures resulted in a 50:50 mixture of E- and Z-isomers, whereas the addition of acetonitrile favored the formation of the E-isomer. qub.ac.uk
Regiochemistry becomes a consideration when unsymmetrical ketones are used as the carbonyl component. However, with this compound, the primary regiochemical aspect is the position of substitution on the phenyl ring, which is fixed in the starting material.
Applications as Reactive Intermediates for Further Syntheses
(5-Chloro-2-nitrophenyl)hydrazones are valuable reactive intermediates for the synthesis of a variety of other compounds. The hydrazone functional group can undergo several transformations.
Wolff-Kishner Reduction: Hydrazones can be converted to the corresponding alkanes under basic conditions with heat, a reaction known as the Wolff-Kishner reduction. libretexts.org This reaction provides a method for the deoxygenation of aldehydes and ketones.
Synthesis of Heterocycles: Hydrazones are key precursors in the synthesis of numerous heterocyclic compounds. For example, they can be used to prepare pyrazoles. wikipedia.org The reaction of a hydrazone with a suitable reagent can lead to cyclization, forming a stable heterocyclic ring.
Other Reactions: Hydrazones can also participate in reactions such as hydrazone iodination, the Shapiro reaction, and the Bamford-Stevens reaction to form vinyl compounds. wikipedia.org
Ring-Forming Reactions to Diverse Heterocyclic Systems
This compound and its derivatives are important building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the hydrazine moiety allows for cyclization reactions to form rings such as pyrazoles, indazoles, and others.
For instance, the reaction of 2-nitrophenyl isocyanide with metal carbonyls, followed by reduction of the nitro group using hydrazine hydrate, leads to the formation of benzimidazol-2-ylidene complexes through intramolecular cyclization. nih.gov While this example does not directly start with this compound, it illustrates the utility of the nitro- and amino-phenyl functionalities in constructing heterocyclic rings.
The general strategy often involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization. The specific heterocyclic system formed depends on the nature of the carbonyl compound and the reaction conditions employed. The nitro group on the phenyl ring can also be a handle for further transformations, such as reduction to an amine, which can then participate in subsequent ring-forming reactions. The synthesis of various heterocyclic compounds often utilizes precursors like cyanoacetohydrazide, which contains a hydrazine group capable of participating in cyclization reactions. researchgate.net Nitroalkenes are also versatile precursors for the synthesis of a wide range of N-heterocycles through reactions like Michael additions and cycloadditions. rsc.org
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic and widely used chemical reaction for producing the indole heterocyclic system from a phenylhydrazine (B124118) and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. wikipedia.orgthermofisher.comnih.gov This method is of significant importance in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.orgnih.gov The reaction can be catalyzed by a range of Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov
In the context of this compound, its reaction with an appropriate ketone or aldehyde would lead to the formation of a 6-chloro-3-nitroindole derivative. The electron-withdrawing nature of the nitro and chloro groups can influence the reaction conditions required for successful cyclization.
The initial and crucial step of the Fischer indole synthesis is the condensation reaction between the phenylhydrazine and the carbonyl compound to form a phenylhydrazone. wikipedia.orgnih.gov This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. discoveryjournals.org The resulting intermediate, a carbinolamine, then dehydrates to yield the stable phenylhydrazone. discoveryjournals.org
For this compound, the reaction with a generic ketone (R₁-CO-R₂) is depicted below. The formation of this (5-Chloro-2-nitrophenyl)hydrazone is essential as it contains the necessary structural elements for the subsequent intramolecular rearrangement that defines the Fischer synthesis. wikipedia.org It is often possible to perform the entire indole synthesis as a one-pot reaction without the need to isolate this hydrazone intermediate. thermofisher.com
Reaction Scheme: Formation of a (5-Chloro-2-nitrophenyl)hydrazone
| Reactant 1 | Reactant 2 | Intermediate Product |
|---|
Following its formation, the phenylhydrazone undergoes a series of transformations under acidic catalysis to yield the final indole product. wikipedia.org The accepted mechanism involves three main stages: nih.gov
Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer. wikipedia.orgnih.gov
nih.govnih.gov-Sigmatropic Rearrangement: After protonation of the enamine, a key nih.govnih.gov-sigmatropic rearrangement occurs. This concerted step forms a new carbon-carbon bond and breaks the N-N bond, leading to a di-imine intermediate while temporarily disrupting the aromaticity of the benzene (B151609) ring. wikipedia.orgjk-sci.com
Cyclization and Aromatization: The di-imine intermediate readily cyclizes to form a five-membered ring aminoacetal (or aminal). Subsequent elimination of an ammonia (B1221849) molecule under the acidic conditions, followed by a proton transfer, re-establishes the aromatic system, resulting in the stable indole ring. wikipedia.orgnih.govjk-sci.com
Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine becomes the nitrogen atom in the indole ring. wikipedia.orgnih.gov
Synthesis of Pyrazole (B372694) Derivatives
This compound is a suitable starting material for the synthesis of various substituted pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for a wide range of biological activities. nih.govresearchgate.net The most common method for pyrazole synthesis involves the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com
The reaction of this compound with a 1,3-diketone would proceed via initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the 1-(5-chloro-2-nitrophenyl)-substituted pyrazole. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is an important consideration. mdpi.com Based on the active substructure combination principle, novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety have been designed and synthesized, showing significant antifungal activity. rsc.org
A study involving the related (5‐chloro‐2‐methoxyphenyl) hydrazide demonstrated the successful synthesis of pyrazole derivatives which were evaluated for their biological activity against Mycobacterium tuberculosis. researchgate.net
General Synthesis of 1-(5-chloro-2-nitrophenyl)pyrazoles
| Precursor 1 | Precursor 2 | Product Class |
|---|---|---|
| This compound | 1,3-Diketone | 1-(5-chloro-2-nitrophenyl)pyrazoles |
Construction of Triazole and Triazolopyrimidine Scaffolds
The hydrazine functionality in this compound allows for its use in building more complex nitrogen-containing heterocycles like triazoles and fused triazolopyrimidines. nih.govresearchgate.net
Triazoles: 1,2,4-Triazoles can be synthesized through several routes involving hydrazines. One common method is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide. researchgate.net Alternatively, the Einhorn–Brunner reaction utilizes the condensation of hydrazines with diacylamines. researchgate.net this compound can be converted to the corresponding acylhydrazide or used directly in reactions with reagents like formamide (B127407) or other precursors to construct the 1,2,4-triazole (B32235) ring. organic-chemistry.org For example, reacting this compound with carbon disulfide can lead to a thiocarbohydrazide (B147625) intermediate, which is a versatile building block for various substituted triazoles. nih.gov
Triazolopyrimidines: The synthesis of triazolopyrimidine systems, which have eight possible isomers, often starts from a substituted 3-amino-1,2,4-triazole. researchgate.net This key intermediate can be prepared from this compound. The resulting aminotriazole can then undergo cyclocondensation with 1,3-dielectrophiles, such as β-dicarbonyl compounds or α,β-unsaturated ketones, to furnish the fused nih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold. researchgate.net
Formation of Cinnoline (B1195905) Derivatives via Reductive Cyclization
Cinnolines are bicyclic aromatic compounds containing a benzene ring fused to a pyridazine (B1198779) ring. Arylhydrazines and arylhydrazones are key precursors for the synthesis of the cinnoline nucleus. researchgate.net One established method for cinnoline synthesis is the Widman-Stoermer synthesis, which involves the cyclization of an α,β-unsaturated aldehyde or ketone phenylhydrazone.
A potential pathway to cinnoline derivatives from this compound involves an intramolecular reductive cyclization. This strategy would typically require the initial conversion of the hydrazine to a hydrazone bearing a suitable ortho-substituent. A more direct approach involves the reduction of the nitro group to a reactive intermediate, such as a nitroso or amino group, which can then participate in a cyclization reaction. For instance, a transition-metal-free intramolecular redox cyclization has been developed for cinnoline synthesis, proceeding through a key 2-nitrosobenzaldehyde intermediate that condenses with an amine to form a hydrazone, which then cyclizes. nih.gov Applying this logic, derivatives of this compound could be designed to undergo similar intramolecular cyclizations to yield substituted cinnolines.
Synthesis of Benzimidazole (B57391) Derivatives
Benzimidazoles are a highly important class of heterocyclic compounds, with a benzene ring fused to an imidazole (B134444) ring. rsc.org They are found in numerous pharmacologically active molecules. scholarsresearchlibrary.comihmc.us The most common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). rsc.org
To utilize this compound as a precursor for a benzimidazole, a synthetic strategy would first involve the chemical modification of the starting material. A plausible route includes the reduction of the nitro group to an amino group. This would generate a substituted o-phenylenediamine, specifically 4-chloro-1,2-phenylenediamine, from the hydrazine precursor (following a reductive cleavage of the N-N bond). This diamine is the key intermediate for benzimidazole synthesis.
Plausible Synthetic Route to Benzimidazoles
| Starting Material | Key Intermediate | Cyclizing Agent | Product Class |
|---|
This intermediate, 4-chloro-1,2-phenylenediamine, can then be condensed with various aldehydes in the presence of an oxidizing agent (like sodium metabisulfite) or under acidic conditions to yield a range of 6-chloro-2-substituted-benzimidazoles. scholarsresearchlibrary.com Alternatively, novel benzimidazole-hydrazone derivatives can be synthesized, which possess potent antimicrobial activities. researchgate.netijtonline.com
Other Significant Chemical Transformations of this compound
The chemical reactivity of this compound extends to various transformations that are pivotal in the synthesis of diverse heterocyclic systems. These reactions leverage the inherent nucleophilicity of the hydrazine moiety and the electronic effects of the chloro and nitro substituents on the aromatic ring.
Reductive Smiles Rearrangements
The Reductive Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. In the context of derivatives of this compound, this rearrangement serves as a key step in the synthesis of benzimidazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry.
The process is initiated by the reduction of the nitro group of a (5-Chloro-2-nitrophenyl)sulfonyl derivative. This reduction is typically achieved using reagents like iron in acetic acid. The resulting amino group then acts as an intramolecular nucleophile.
A notable example involves the Reductive Smiles rearrangement of 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide. The reduction of the nitro group in this molecule leads to the formation of the corresponding 2-amino-5-chlorophenyl sulfone. This intermediate, upon rearrangement, cyclizes to form a 1-amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole. researchgate.net This transformation highlights the utility of the (5-Chloro-2-nitrophenyl) scaffold in constructing complex heterocyclic systems.
Table 1: Key Steps in the Reductive Smiles Rearrangement
| Step | Description | Reagents/Conditions | Intermediate/Product |
| 1 | Reduction of Nitro Group | Iron powder in glacial acetic acid at 60°C | 2-amino-5-chlorophenyl sulfone derivative |
| 2 | Intramolecular Nucleophilic Attack | The newly formed amino group attacks the carbon atom bearing the sulfonyl group. | Spirocyclic intermediate |
| 3 | Rearrangement and Cyclization | Cleavage of the C-S bond and formation of the benzimidazole ring. | Substituted benzimidazole |
The synthesis of benzimidazoles can also be achieved through the condensation of o-phenylenediamines with various carbonyl compounds, a reaction pathway that underscores the versatility of ortho-substituted anilines in heterocyclic synthesis. nih.govpcbiochemres.comnih.gov
Reactions with Isocyanates and Isothiocyanates
This compound readily reacts with isocyanates and isothiocyanates, which are electrophilic compounds containing the -N=C=O and -N=C=S functional groups, respectively. These reactions are fundamental in the synthesis of semicarbazides and thiosemicarbazides.
The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate or isothiocyanate. This addition reaction leads to the formation of a stable C-N bond.
The reaction with an isocyanate, such as phenyl isocyanate, yields a 1,4-disubstituted semicarbazide. Similarly, the reaction with an isothiocyanate, like phenyl isothiocyanate, produces a 1,4-disubstituted thiosemicarbazide. These products are valuable intermediates in the synthesis of various five- and six-membered heterocyclic compounds, including triazoles, thiadiazoles, and triazines. derpharmachemica.com
For instance, the reaction of a hydrazine derivative with phenyl isothiocyanate in a suitable solvent like pyridine (B92270) can lead to the formation of a phenylthiourea (B91264) derivative. derpharmachemica.com
Table 2: Products from the Reaction of this compound with Isocyanates and Isothiocyanates
| Reactant | Product | General Structure |
| Phenyl Isocyanate | 1-(5-Chloro-2-nitrophenyl)-4-phenylsemicarbazide | Ar-NH-NH-CO-NH-Ph |
| Phenyl Isothiocyanate | 1-(5-Chloro-2-nitrophenyl)-4-phenylthiosemicarbazide | Ar-NH-NH-CS-NH-Ph |
These reactions are typically carried out under mild conditions and provide good yields of the desired products. The resulting semicarbazides and thiosemicarbazides can undergo further intramolecular cyclization or be used as building blocks in more complex synthetic schemes.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a critical tool for identifying the key functional groups present in (5-Chloro-2-nitrophenyl)hydrazine, namely the nitro (NO₂), hydrazine (B178648) (-NHNH₂), and chloro (-Cl) substituents on the phenyl ring.
The presence and electronic environment of the nitro and hydrazine groups are readily confirmed by characteristic absorption bands in the IR spectrum. The N-H stretching vibrations of the hydrazine moiety typically appear as distinct bands in the region of 3250 to 3470 cm⁻¹. For related p-nitrophenyl hydrazone compounds, N-H stretching frequencies have been observed specifically in the 3254–3283 cm⁻¹ range. discoveryjournals.org The hydrazine group in similar molecules also shows bending (scissoring) vibrations, though these are often less diagnostically straightforward.
The nitro group is characterized by two particularly intense and diagnostically significant stretching vibrations: the asymmetric and symmetric stretches. orgchemboulder.com
Asymmetric NO₂ Stretch: This vibration typically gives rise to a strong absorption band in the 1550-1500 cm⁻¹ region. orgchemboulder.com
Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric stretch, is generally found between 1390 cm⁻¹ and 1330 cm⁻¹. orgchemboulder.com
The high intensity of these bands is due to the large change in dipole moment associated with the N-O bond stretching. A weaker scissoring vibration for the nitro group may also be observed in the 890-835 cm⁻¹ range. orgchemboulder.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Hydrazine (-NH₂) | N-H Stretch | 3250 - 3470 | Medium-Strong |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 orgchemboulder.com | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1390 orgchemboulder.com | Strong |
| Nitro (-NO₂) | Scissoring | 835 - 890 orgchemboulder.com | Medium |
The carbon-chlorine (C-Cl) bond vibration is also a key feature. The C-Cl stretching absorption in aromatic compounds is typically found in the fingerprint region of the IR spectrum. For chloro-aromatic compounds, this stretching vibration is generally observed in the broad range of 850-550 cm⁻¹. Raman spectroscopy can also be useful for identifying this bond, with C-Cl vibrations in aromatic systems appearing in the 200-700 cm⁻¹ range. researchgate.net It is important to note that bands in the fingerprint region can be complex, and skeletal vibrations of the aromatic ring can interfere with direct assignment. thieme-connect.de In some cases, such as with PVC, the C-Cl stretch is noted around 760 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the structure of this compound by mapping the hydrogen and carbon skeletons of the molecule.
The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. For this compound, the spectrum shows distinct signals for the aromatic protons and the hydrazine protons. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of the aromatic protons, moving them downfield.
Published data for this compound in DMSO-d₆ shows the following key signals:
A doublet at δ 8.21 ppm corresponding to the aromatic proton at the C6 position (H-6), which is ortho to the strongly electron-withdrawing nitro group.
A doublet of doublets at δ 7.89 ppm , assigned to the aromatic proton at the C4 position (H-4).
A doublet at δ 7.45 ppm for the aromatic proton at the C3 position (H-3).
A singlet at δ 4.12 ppm integrating to two protons, which is characteristic of the amino protons (-NH₂) of the hydrazine group.
The coupling patterns (doublets and doublet of doublets) confirm the substitution pattern on the aromatic ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (C6) | 8.21 | Doublet (d) |
| Ar-H (C4) | 7.89 | Doublet of Doublets (dd) |
| Ar-H (C3) | 7.45 | Doublet (d) |
| -NH₂ | 4.12 | Singlet (s) |
| (Data obtained in DMSO-d₆ at 400 MHz) |
The chemical shifts are heavily influenced by the substituents:
C2 (C-NO₂): The carbon atom directly attached to the electron-withdrawing nitro group is expected to be significantly downfield.
C5 (C-Cl): The carbon bearing the chlorine atom will also be shifted downfield, though typically less so than the nitro-substituted carbon.
C1 (C-NHNH₂): The carbon attached to the hydrazine group will also experience a downfield shift.
Quaternary Carbons: The three carbons attached to substituents (C1, C2, C5) are quaternary and would likely show weaker signals in the spectrum compared to the protonated carbons (C3, C4, C6). youtube.com
| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) | Rationale |
| C1 | 145 - 155 | Attached to -NHNH₂, Quaternary |
| C2 | 135 - 145 | Attached to -NO₂, Quaternary |
| C3 | 120 - 130 | Aromatic CH |
| C4 | 125 - 135 | Aromatic CH |
| C5 | 130 - 140 | Attached to -Cl, Quaternary |
| C6 | 115 - 125 | Aromatic CH |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between adjacent aromatic protons. Cross-peaks would be expected between H-3 and H-4, and between H-4 and the proton on the adjacent carbon, confirming their ortho relationship and validating the assignments from the 1D spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each proton signal to the carbon atom to which it is directly attached. It would show cross-peaks between the proton signal at δ 7.45 ppm and the C3 carbon signal, the proton at δ 7.89 ppm and the C4 carbon, and the proton at δ 8.21 ppm and the C6 carbon. This technique is essential for confirming the assignments in the ¹³C NMR spectrum. pressbooks.pub
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
The electronic absorption spectrum of this compound is characterized by contributions from the phenyl ring, the nitro (-NO₂) group, and the hydrazine (-NHNH₂) moiety. The interaction and electronic delocalization between these components give rise to distinct absorption bands in the ultraviolet and visible regions.
The spectrum is primarily defined by two types of electronic transitions:
π→π* Transitions: These high-energy transitions originate from the delocalized π-electron system of the benzene (B151609) ring. The presence of substituents like the chloro and nitro groups, which act as auxochromes and chromophores respectively, modifies the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted benzene.
n→π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms of the hydrazine group and the oxygen atoms of the nitro group) to an antibonding π* orbital of the aromatic ring.
A significant feature in the spectrum of nitro-aromatic compounds is the presence of an intramolecular charge-transfer (ICT) band. In this compound, the electron-donating hydrazine group and the electron-withdrawing nitro group facilitate this transition, where electron density is transferred from the hydrazine-substituted ring to the nitro group upon excitation. This ICT band is typically broad and appears at a longer wavelength. The chloro substituent, being an electron-withdrawing group, also influences the energy of these transitions.
| Transition Type | Associated Moiety | Expected Wavelength Region | Description |
|---|---|---|---|
| π→π | Aromatic Phenyl Ring | ~200-280 nm | High-intensity band related to the excitation of π-electrons within the benzene ring. |
| n→π | Nitro Group (-NO₂) | ~270-300 nm | Lower-intensity band arising from non-bonding electrons on the oxygen atoms. |
| Intramolecular Charge-Transfer (ICT) | Hydrazine → Nitro Group | >300 nm | Broad, intense band resulting from electron transfer from the electron-donating hydrazine group to the electron-withdrawing nitro group. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides critical information on the molecular weight and structural fragmentation of this compound. The nominal molecular weight of the compound (C₆H₆ClN₃O₂) is approximately 187.58 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a second peak [M+2]⁺ at two mass units higher, having an intensity of about one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound is heavily influenced by the "ortho effect" between the adjacent nitro and hydrazine groups. This proximity facilitates specific rearrangement and elimination reactions.
Key fragmentation pathways include:
Loss of Water: An initial rearrangement involving the transfer of a hydrogen atom from the hydrazine moiety to an oxygen atom of the ortho-nitro group, followed by the elimination of a water molecule (H₂O), resulting in a fragment ion at m/z [M-18].
Loss of Nitro Group: Direct cleavage can lead to the loss of a nitro radical (•NO₂), yielding a fragment at m/z [M-46].
Loss of Nitric Oxide: The molecule can also lose nitric oxide (•NO), a common fragmentation for ortho-nitro substituted compounds, to produce a fragment at m/z [M-30].
N-N Bond Cleavage: Fission of the weak nitrogen-nitrogen single bond in the hydrazine group is another characteristic fragmentation pathway.
| m/z (for ³⁵Cl) | Proposed Fragment | Origin |
|---|---|---|
| 187 | [C₆H₆ClN₃O₂]⁺ | Molecular Ion [M]⁺ |
| 169 | [C₆H₄ClN₃O]⁺ | Loss of H₂O from [M]⁺ |
| 157 | [C₆H₅ClN₂O]⁺ | Loss of NO from [M]⁺ |
| 141 | [C₆H₆ClN]⁺ | Loss of NO₂ from [M]⁺ |
| 111 | [C₆H₄Cl]⁺ | Loss of N₂H₂ from [C₆H₆ClN₂]⁺ fragment |
X-ray Crystallography for Solid-State Molecular Geometry
While a specific crystal structure for this compound is not available in the published literature, its solid-state molecular geometry can be reliably inferred from the crystal structure of the closely related compound, 5-Chloro-2-nitroaniline (CSD Refcode: CLONAN). chemsrc.com The substitution of the amino group (-NH₂) in the aniline (B41778) with a hydrazino group (-NHNH₂) is not expected to cause major alterations in the fundamental geometry of the substituted phenyl ring.
Based on this analogue, the molecule is expected to be largely planar. The planarity is enforced by the sp² hybridization of the aromatic carbon atoms and the nitrogen atom of the nitro group. The nitro group is likely to be nearly coplanar with the benzene ring to maximize π-conjugation, though slight twisting may occur due to steric hindrance and crystal packing forces. The hydrazine group, with its sp³ hybridized nitrogen atoms, will have a non-planar geometry.
| Structural Parameter | Expected Feature/Value | Comment |
|---|---|---|
| Crystal System | Likely Monoclinic or Triclinic | Common for substituted aromatic compounds with low symmetry. chemsrc.com |
| Molecular Geometry | Largely planar phenyl ring | The C-NO₂ and C-Cl bonds lie in the plane of the ring. |
| Nitro Group Orientation | Near coplanar with the ring | Allows for electronic delocalization. |
| Key Bond Lengths (Å) | C-N (nitro): ~1.45 Å N-O: ~1.22 Å C-Cl: ~1.74 Å N-N: ~1.45 Å | Based on typical values for similar functional groups. |
| Intermolecular Interactions | Strong N-H···O hydrogen bonds | The hydrazine group's N-H acts as a donor to the nitro group's oxygen acceptor. chemsrc.com |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
There are no available studies that have published the results of Density Functional Theory (DFT) calculations to determine the optimized geometric and electronic structure of (5-Chloro-2-nitrophenyl)hydrazine. Such calculations would typically provide key information on bond lengths, bond angles, and dihedral angles, as well as electronic properties like dipole moment and orbital energies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Profiles)
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap for this compound, are not present in the surveyed literature. This type of analysis is crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis, a method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density, has not been specifically applied to this compound in published research. Consequently, quantitative data regarding the stabilization energies associated with intramolecular interactions are unavailable.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map for this compound, which would identify the electron-rich and electron-deficient regions of the molecule and predict its reactivity towards electrophilic and nucleophilic attack, has not been reported.
Atoms in Molecules (AIM) Theory for Bonding Characterization
There are no documented applications of the Quantum Theory of Atoms in Molecules (AIM) to this compound. This analysis would provide a topological analysis of the electron density to characterize the nature of the chemical bonds within the molecule, such as their ionic, covalent, or mixed character.
Independent Gradient Model (IGM) for Non-Covalent Interactions
The Independent Gradient Model (IGM), a technique for the visualization and analysis of non-covalent interactions, has not been used to study the intramolecular interactions within this compound based on available data.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis, a common method to visualize and quantify intermolecular interactions in the crystalline state, has not been performed on this compound. As a result, there is no data available that maps and quantifies the various intermolecular contacts, such as hydrogen bonds and van der Waals forces, that would govern its crystal packing.
Consideration of Solvent Effects in Computational Modeling
In the realm of computational chemistry, accurately predicting the behavior of a molecule requires consideration of its immediate environment. For a compound like this compound, the surrounding solvent can significantly influence its structural, electronic, and spectroscopic properties. Quantum mechanical investigations, therefore, often incorporate solvent effects to provide a more realistic theoretical model that can be better correlated with experimental observations. This is typically achieved through implicit or explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (C-PCM), are widely used due to their computational efficiency. These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. The electrostatic interactions between the solute and the solvent are then calculated, providing insight into how the polarity of the solvent can stabilize or destabilize the molecule and its various electronic states.
For this compound, an increase in solvent polarity is computationally predicted to induce several key changes:
Electronic Properties : The electronic distribution within the molecule is sensitive to the solvent environment. In polar solvents, a noticeable increase in the dipole moment is generally observed, indicating a greater separation of charge within the molecule. This is a direct consequence of the stabilization of polar resonance structures by the surrounding solvent molecules.
Spectroscopic Behavior : The electronic absorption spectra, often calculated using Time-Dependent Density Functional Theory (TD-DFT), are also influenced by the solvent. A common observation for nitroaromatic compounds is a solvatochromic shift, where the absorption maximum (λmax) changes with solvent polarity. Typically, a redshift (a shift to longer wavelengths) is observed in more polar solvents, which can be attributed to the differential stabilization of the ground and excited states.
Molecular Orbitals : The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also affected by the solvent. Generally, polar solvents tend to stabilize both the HOMO and LUMO levels, but the extent of stabilization may differ. This often leads to a reduction in the HOMO-LUMO energy gap, which can be correlated with changes in the molecule's reactivity and electronic transitions. researchgate.net
The following table provides a representative example of how key computational parameters for this compound might vary across solvents with different dielectric constants (ε). The data is illustrative of general trends observed for similar nitroaromatic compounds in computational studies.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | λmax (nm) |
| Gas Phase | 1.0 | 4.5 | -6.8 | -2.5 | 4.3 | 410 |
| Toluene | 2.4 | 5.2 | -6.9 | -2.7 | 4.2 | 415 |
| Acetone | 20.7 | 6.8 | -7.1 | -3.0 | 4.1 | 425 |
| Ethanol (B145695) | 24.6 | 7.1 | -7.2 | -3.1 | 4.1 | 428 |
| Water | 78.4 | 7.9 | -7.4 | -3.3 | 4.1 | 435 |
While implicit models are powerful, they may not capture specific solute-solvent interactions like hydrogen bonding. nsf.gov For a molecule containing a hydrazine (B178648) group, which can act as a hydrogen bond donor, and a nitro group, which can act as a hydrogen bond acceptor, these specific interactions can be crucial. In such cases, explicit solvent models, where a finite number of solvent molecules are included in the quantum mechanical calculation, or hybrid models combining both implicit and explicit approaches, may be employed to achieve higher accuracy. ustc.edu.cn
Synthetic Utility As a Precursor in Chemical Libraries
Role in the Elaboration of Complex Organic Molecules
(5-Chloro-2-nitrophenyl)hydrazine serves as a crucial intermediate in the synthesis of a diverse array of organic compounds. The reactivity of this molecule allows it to participate in several key chemical transformations:
Reduction: The nitro group can be reduced to form 5-chloro-2-aminophenylhydrazine, a modification that opens up new avenues for further functionalization.
Substitution: The chlorine atom can be displaced by various nucleophiles, leading to a wide range of substituted phenylhydrazines.
Condensation: It readily reacts with carbonyl compounds to form hydrazones, which are versatile intermediates in organic synthesis.
The presence of both a chlorine atom and a nitro group on the phenyl ring imparts unique chemical reactivity and potential biological activity to its derivatives. The specific positioning of these substituents influences the molecule's interactions, making it a valuable component for targeted synthesis.
Building Block for Advanced Heterocyclic Scaffolds
The development of novel heterocyclic scaffolds is of significant interest in medicinal chemistry and materials science. While research directly detailing the use of this compound for this purpose is specific, the broader class of substituted phenylhydrazines is well-established in the synthesis of various heterocyclic systems. For instance, the related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid has been demonstrated as a versatile building block for the solid-phase synthesis of nitrogenous heterocycles such as benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov This suggests the potential of similarly functionalized hydrazines, including this compound, to serve as precursors for diverse heterocyclic libraries.
The general strategy often involves the reaction of the hydrazine (B178648) moiety with a suitable multi-functional molecule to construct the core heterocyclic ring. The substituents on the phenyl ring can then be further modified to create a library of related compounds.
Precursor for Chromophores (e.g., Azo Dyes and Pigments)
This compound and its derivatives are instrumental in the synthesis of chromophores, particularly azo dyes. nih.gov Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) and are synthesized through a two-step process:
Diazotization: An aromatic amine is converted into a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778). unb.ca
The color of the resulting azo dye is determined by the specific aromatic groups attached to the azo linkage. The general synthesis of an azo dye can be represented as shown below. nih.gov
General Synthesis of an Azo Dye
Step 1: Diazotization of an Aromatic Amine
Ar-NH₂ + 2HX + NaNO₂ → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O
Step 2: Azo Coupling with a Coupling Component
[Ar-N≡N]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX
While direct examples of azo dyes synthesized from this compound are not extensively documented in the provided results, the fundamental principles of azo dye synthesis strongly support its utility as a precursor. nih.gov By converting the hydrazine to an amine and then to a diazonium salt, it can be coupled with various aromatic compounds to produce a wide range of azo dyes with potentially interesting color properties and applications.
Future Research Trajectories
Development of Innovative and Sustainable Synthetic Routes
The traditional synthesis of substituted phenylhydrazines often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will increasingly focus on developing greener, more efficient, and sustainable synthetic routes to (5-Chloro-2-nitrophenyl)hydrazine and its derivatives.
Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. acs.org Future studies could adapt microwave-assisted protocols for the key steps in the synthesis of this compound, such as the initial aromatic substitution or the final reduction/diazotization steps.
Solvent-Free and Mechanochemical Methods: Performing reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free condensation reactions for preparing hydrazones from related p-nitrophenyl hydrazines has shown promise, offering advantages such as simplicity, rapid reaction times, and the formation of pure, unsolvated products. nih.gov These mechanochemical techniques, which involve grinding or milling solid reactants, could be explored for the synthesis and derivatization of this compound.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions, typically in aqueous media. acs.org Future research could investigate enzymatic approaches, such as using nitroreductases under controlled conditions, to selectively transform related nitroaromatic precursors, thereby providing a sustainable alternative to traditional chemical reductants.
Table 1: Comparison of Synthetic Methodologies for Hydrazine (B178648) Derivatives
| Parameter | Conventional Synthesis | Potential Sustainable Routes |
|---|---|---|
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Mechanical grinding |
| Solvent | Volatile organic solvents (e.g., ethanol (B145695), acetic acid) | Minimal or no solvent, Water, Green solvents |
| Catalyst | Strong acids (HCl, H₂SO₄), Metal catalysts | Biocatalysts (enzymes), Catalyst-free (mechanochemistry) nih.gov |
| Reaction Time | Hours to days | Minutes to hours acs.org |
| Waste Generation | High (solvent, by-products, catalyst waste) | Low (reduced solvent and by-product formation) |
| Yield | Moderate to high | Potentially higher and with greater purity nih.gov |
Exploration of Novel Reactivity and Cascade Reactions
This compound is a prime candidate for the discovery of novel chemical transformations, particularly cascade reactions that can build molecular complexity in a single step. Its multifunctional nature allows for sequential reactions targeting different parts of the molecule.
Advanced Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and powerful reaction for creating indole rings from phenylhydrazines and carbonyl compounds. wikipedia.orgnih.govalfa-chemistry.com Future research can focus on developing asymmetric versions of this reaction using chiral catalysts to produce enantiomerically pure indole derivatives, which are highly valuable in medicinal chemistry. Furthermore, exploring novel acid catalysts, including solid-supported or recyclable catalysts, could enhance the sustainability of this process. sharif.edu
Multicomponent Reactions for Heterocycle Synthesis: The inherent reactivity of the hydrazine group makes it an ideal component for multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules, such as pyrazoles or pyrimidines, in a single, efficient step. mdpi.comnih.gov Designing new MCRs that incorporate this compound could provide rapid access to libraries of novel, densely functionalized heterocyclic compounds with potential biological activity. nih.gov
Cascade Reactions: A promising research avenue is the design of cascade reactions that leverage the molecule's distinct functional groups. For instance, an initial reaction at the hydrazine moiety (e.g., hydrazone formation) could be followed by an intramolecular cyclization involving the nitro group (e.g., after reduction) or the chloro substituent (e.g., via nucleophilic aromatic substitution). Such cascade sequences can lead to the formation of complex fused heterocyclic systems, such as benzothiazines, which are important scaffolds in medicinal chemistry. openmedicinalchemistryjournal.com
Computational Design and Prediction of Tailored Derivatives
Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of new molecules. Applying these methods to this compound can guide synthetic efforts and predict the properties of novel derivatives.
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.gov By calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors, researchers can predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new reactions. asianpubs.org DFT can also be used to study reaction mechanisms, such as the researchgate.netresearchgate.net-sigmatropic rearrangement in the Fischer indole synthesis, to optimize reaction conditions. jk-sci.com
Molecular Docking and Virtual Screening: For applications in chemical biology and drug discovery, molecular docking can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govjapsonline.com By creating a virtual library of tailored derivatives and docking them into the active sites of proteins of interest (e.g., kinases, proteases), researchers can identify promising candidates for synthesis and biological evaluation, saving significant time and resources. researchgate.net
Prediction of Material Properties: Computational methods can also predict the properties of materials derived from this compound. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the absorption spectra of potential azo dyes, helping to design molecules with specific colors and photophysical properties. tubitak.gov.trtubitak.gov.tr
Table 2: Potential Computational Approaches and Their Applications
| Computational Method | Predicted Properties | Potential Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), Reactivity indices, Spectroscopic data | Reaction mechanism analysis, Predicting reactivity researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, Electronic transitions | Design of azo dyes and optical materials tubitak.gov.tr |
| Molecular Docking | Binding affinity, Binding pose, Ligand-protein interactions | Virtual screening for drug discovery, Identifying bioactive compounds japsonline.com |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | In silico profiling of drug-likeness for potential pharmaceuticals nih.gov |
Expanding the Scope of Synthetic Applications in Material Science and Chemical Biology Initiatives
Beyond its role as a synthetic intermediate, future research will explore the direct application of this compound derivatives in creating functional materials and tools for chemical biology.
Development of Azo Dyes and Functional Materials: The reaction of hydrazines to form azo compounds is a fundamental process in dye chemistry. nih.gov this compound can be used to synthesize novel azo dyes with unique spectroscopic properties. ijirset.com The presence of the chloro and nitro groups can modulate the electronic properties of the resulting dye, potentially leading to materials with applications in sensors, nonlinear optics, or as functional coatings.
Chemical Sensors: Substituted nitrophenylhydrazines have been investigated as components in chemical sensors. researchgate.net The hydrazine moiety can react selectively with certain analytes, leading to a detectable change in an optical or electrochemical signal. Future work could focus on immobilizing derivatives of this compound on surfaces, such as electrodes or nanoparticles, to create selective and sensitive sensors for detecting hazardous substances like hydrazine itself or other environmental pollutants. nih.govnih.govukm.my
Synthesis of Bioactive Heterocycles: A major thrust of future research will be the continued use of this compound as a scaffold for synthesizing novel heterocyclic compounds with therapeutic potential. Heterocycles such as indoles, pyrazoles, triazoles, and benzothiazines are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs. wikipedia.orgnih.govbeilstein-journals.org By incorporating the 5-chloro-2-nitrophenyl moiety, medicinal chemists can systematically explore how these substituents influence biological activity, potentially leading to new drug candidates for a range of diseases. amazonaws.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (5-Chloro-2-nitrophenyl)hydrazine, and how can its purity be verified?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, nitrophenyl derivatives can react with hydrazine hydrate under reflux in ethanol. Yield optimization (77–80%) is achieved by controlling stoichiometry and reaction time .
- Characterization : Use NMR (¹H and ¹³C) to confirm the hydrazine moiety (δ ~9.30 ppm for NH) and aromatic protons. IR spectroscopy identifies N–H stretches (~3265–3462 cm⁻¹) and nitro group vibrations (~1280 cm⁻¹). Elemental analysis (C, H, N) validates stoichiometry .
Q. How can the concentration of this compound in solution be quantified using spectrophotometric methods?
- Methodology : Adapt the permanganate reduction method for hydrazines. In acidic media, potassium permanganate oxidizes hydrazine to N₂, with absorbance measured at 526–546 nm (ε ≈ 2200–2280 L·mol⁻¹·cm⁻¹). Calibration curves using known concentrations ensure accuracy .
Advanced Research Questions
Q. What computational approaches are suitable for studying the reactivity of this compound in catalytic systems?
- Methodology : Density Functional Theory (DFT) can model reaction pathways, such as cycloaddition or cycloreversion steps. For hydrazine-catalyzed reactions, calculate activation barriers and transition states. Compare [2.2.1]- vs. [2.2.2]-bicyclic hydrazine catalysts to predict reactivity enhancements .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Methodology : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use SHELX software for structure refinement, focusing on bond angles and hydrogen bonding. For example, refine data with SHELXL (R factor < 0.04) to resolve nitro-group torsion angles .
Q. What experimental strategies can evaluate the biological activity of this compound derivatives?
- Methodology : Synthesize hydrazones via condensation with carbonyl compounds (e.g., aldehydes). Screen for antifungal/anticancer activity using MIC assays or cell viability tests (e.g., MTT). Compare substituent effects (e.g., chloro vs. nitro groups) on bioactivity .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Methodology : Cross-validate using complementary techniques. If NMR suggests impurity, confirm via HPLC-MS. For conflicting IR assignments (e.g., C=N vs. C=C stretches), compare with computed spectra (DFT) or isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
